molecular formula C26H27N5O B11461825 4-methyl-7-[(E)-2-phenylethenyl]-2-[4-(pyridin-2-yl)piperazin-1-yl]-7,8-dihydroquinazolin-5(6H)-one

4-methyl-7-[(E)-2-phenylethenyl]-2-[4-(pyridin-2-yl)piperazin-1-yl]-7,8-dihydroquinazolin-5(6H)-one

Cat. No.: B11461825
M. Wt: 425.5 g/mol
InChI Key: YGJBABVEHOGTJM-ZHACJKMWSA-N
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Description

4-methyl-7-[(E)-2-phenylethenyl]-2-[4-(pyridin-2-yl)piperazin-1-yl]-7,8-dihydroquinazolin-5(6H)-one is a complex organic compound that belongs to the quinazoline family This compound is characterized by its unique structure, which includes a quinazoline core, a phenylethenyl group, and a pyridinyl piperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-7-[(E)-2-phenylethenyl]-2-[4-(pyridin-2-yl)piperazin-1-yl]-7,8-dihydroquinazolin-5(6H)-one typically involves multiple steps:

    Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or formic acid under acidic conditions.

    Introduction of the Phenylethenyl Group: The phenylethenyl group is introduced via a Heck reaction, where a halogenated quinazoline derivative reacts with styrene in the presence of a palladium catalyst.

    Attachment of the Pyridinyl Piperazine Moiety: The final step involves the nucleophilic substitution of the quinazoline derivative with 4-(pyridin-2-yl)piperazine under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenylethenyl group, leading to the formation of epoxides or hydroxylated derivatives.

    Reduction: Reduction reactions can target the quinazoline core or the phenylethenyl group, resulting in the formation of dihydro derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are frequently used.

    Substitution: Nucleophilic substitution reactions often employ bases like sodium hydride or potassium carbonate in polar aprotic solvents.

Major Products

    Oxidation: Epoxides, hydroxylated derivatives.

    Reduction: Dihydro derivatives.

    Substitution: Functionalized quinazoline derivatives.

Scientific Research Applications

4-methyl-7-[(E)-2-phenylethenyl]-2-[4-(pyridin-2-yl)piperazin-1-yl]-7,8-dihydroquinazolin-5(6H)-one has been explored for various scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Studied for its potential therapeutic effects, including anti-cancer, anti-inflammatory, and anti-microbial activities.

    Industry: Utilized in the development of novel materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The quinazoline core is known to inhibit certain tyrosine kinases, which play a crucial role in cell signaling pathways. This inhibition can lead to the modulation of cellular processes such as proliferation, differentiation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • 4-methyl-7-[(E)-2-phenylethenyl]-2-[4-(pyrimidin-2-yl)piperazin-1-yl]-7,8-dihydroquinazolin-5(6H)-one
  • 4-methyl-7-[(E)-2-phenylethenyl]-2-[4-(pyridin-3-yl)piperazin-1-yl]-7,8-dihydroquinazolin-5(6H)-one

Uniqueness

The uniqueness of 4-methyl-7-[(E)-2-phenylethenyl]-2-[4-(pyridin-2-yl)piperazin-1-yl]-7,8-dihydroquinazolin-5(6H)-one lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to interact with multiple molecular targets makes it a versatile compound for various applications.

Properties

Molecular Formula

C26H27N5O

Molecular Weight

425.5 g/mol

IUPAC Name

4-methyl-7-[(E)-2-phenylethenyl]-2-(4-pyridin-2-ylpiperazin-1-yl)-7,8-dihydro-6H-quinazolin-5-one

InChI

InChI=1S/C26H27N5O/c1-19-25-22(17-21(18-23(25)32)11-10-20-7-3-2-4-8-20)29-26(28-19)31-15-13-30(14-16-31)24-9-5-6-12-27-24/h2-12,21H,13-18H2,1H3/b11-10+

InChI Key

YGJBABVEHOGTJM-ZHACJKMWSA-N

Isomeric SMILES

CC1=C2C(=NC(=N1)N3CCN(CC3)C4=CC=CC=N4)CC(CC2=O)/C=C/C5=CC=CC=C5

Canonical SMILES

CC1=C2C(=NC(=N1)N3CCN(CC3)C4=CC=CC=N4)CC(CC2=O)C=CC5=CC=CC=C5

Origin of Product

United States

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